

Topic: Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS Number: 76211-05-7)

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Compound of Interest

Compound Name: *Ethyl octahydro-2H-quinolizine-3-carboxylate*

Cat. No.: B1338559

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Abstract

This technical guide provides a comprehensive examination of **Ethyl octahydro-2H-quinolizine-3-carboxylate**, CAS number 76211-05-7. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical and physical properties, outlining a plausible synthetic pathway with mechanistic insights, and describing robust analytical methods for its characterization. While specific biological data for this molecule is sparse, this guide contextualizes its potential by exploring the well-documented bioactivities of the broader quinolizidine alkaloid class. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Quinolizidine Alkaloid Scaffold

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic compounds defined by the 1-azabicyclo[4.4.0]decane core structure.^[1] These specialized metabolites, biosynthesized from L-lysine, are found in various plant and animal species, including frogs and sponges.^{[1][2]} The quinolizidine family is structurally diverse, encompassing fused heterocycles like matrine and bridged systems such as sparteine and lupanine.^{[2][3]}

The rigid, bicyclic nature of the quinolizidine scaffold provides a three-dimensional framework that is of great interest in medicinal chemistry. Compounds containing this moiety have

demonstrated a vast array of pharmacological effects.^[1] Documented biological activities include anticancer, anti-inflammatory, antiviral, antibacterial, anti-arrhythmic, and antifibrotic properties.^{[1][3]} This broad spectrum of activity makes the quinolizidine skeleton a privileged scaffold in drug discovery, and synthetic derivatives like **Ethyl octahydro-2H-quinolizine-3-carboxylate** represent key starting points for developing novel therapeutic agents.^[2]

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in research. **Ethyl octahydro-2H-quinolizine-3-carboxylate** is identified by the CAS number 76211-05-7. ^{[4][5]} Its key chemical and physical properties, derived from computational models and supplier data, are summarized below.

Table 1: Chemical and Physical Properties of **Ethyl octahydro-2H-quinolizine-3-carboxylate**

Property	Value	Source
CAS Number	76211-05-7	[4] [5] [6] [7] [8]
Molecular Formula	C ₁₂ H ₂₁ NO ₂	[4] [5] [6]
Molecular Weight	211.30 g/mol	[4] [5]
IUPAC Name	ethyl 2,3,4,6,7,8,9,9a- octahydro-1H-quinolizine-3- carboxylate	[4]
Synonyms	3-Ethoxycarbonylquinolizidine, Octahydro-2H-quinolizine-3- carboxylic acid ethyl ester	[4] [5]
Canonical SMILES	CCOC(=O)C1CCC2CCCCN2 C1	[4] [5]
InChIKey	ICWZXKPBSHGFEO- UHFFFAOYSA-N	[4]
Topological Polar Surface Area (TPSA)	29.54 Å ²	[5]
logP (Computed)	1.814 - 1.9	[4] [5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	0	[5]
Rotatable Bonds	2	[5]
Purity	≥97% (Typical from commercial suppliers)	[5]
Storage Conditions	Sealed in dry, 2-8°C	[5]

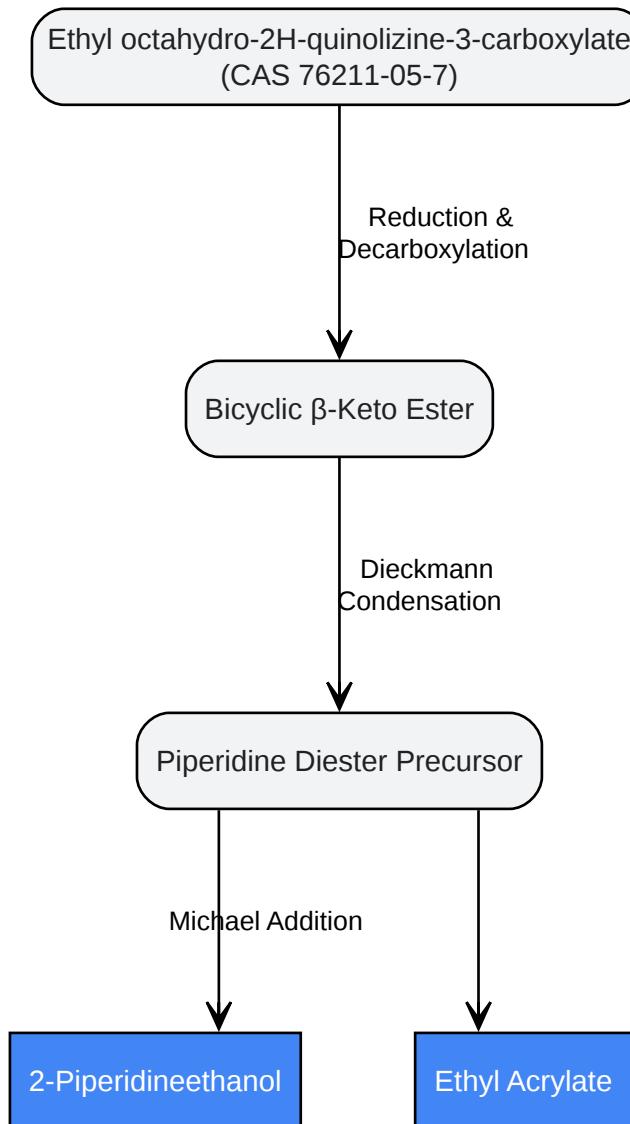
Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this exact molecule are not prevalent, a logical and robust synthetic strategy can be designed based on fundamental principles of organic

chemistry, particularly for constructing bicyclic nitrogen heterocycles. The following proposed pathway relies on a key intramolecular cyclization reaction.

Retrosynthetic Analysis

The causality behind our synthetic design begins with a retrosynthetic analysis. The target molecule, an ester-substituted quinolizidine, can be disconnected via a reduction and decarboxylation sequence from a bicyclic β -keto ester. This intermediate is a classic product of an intramolecular Dieckmann condensation. The precursor for this cyclization would be a linear piperidine derivative bearing two ester functionalities at appropriate positions, which can be assembled from commercially available starting materials like 2-piperidineethanol and an appropriate acrylate derivative.



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Caption: Retrosynthetic pathway for **Ethyl octahydro-2H-quinolizine-3-carboxylate**.

Experimental Protocol: A Step-by-Step Workflow

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the viability of the subsequent step.

Step 1: Michael Addition to form Diester Precursor

- **Rationale:** This step constructs the linear carbon-nitrogen backbone required for cyclization. The secondary amine of the piperidine ring acts as a nucleophile in a conjugate addition to the electron-deficient alkene of ethyl acrylate.
- In a round-bottom flask, dissolve 2-piperidineethanol (1.0 eq) in ethanol (5 mL per mmol).
- Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.
- Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-18 hours.
- Monitor reaction completion via Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
- Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude diester precursor. This intermediate is often sufficiently pure for the next step.

Step 2: Intramolecular Dieckmann Condensation

- **Rationale:** This is the key ring-forming step. A strong base (sodium ethoxide) deprotonates the α -carbon of one ester group, creating a nucleophilic enolate that attacks the carbonyl of the other ester group, forming the second six-membered ring.
- In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the crude diester from Step 1 in anhydrous toluene (10 mL per mmol).
- Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

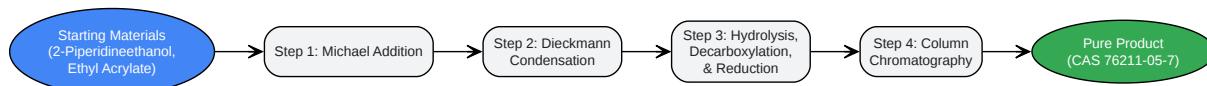
- Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The formation of a solid precipitate is often observed.
- Monitor the formation of the β -keto ester intermediate by TLC.
- Cool the mixture to 0°C and cautiously quench by adding a saturated aqueous solution of ammonium chloride until the mixture is acidic.
- Perform a liquid-liquid extraction with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis, Decarboxylation, and Reduction

- Rationale: The β -keto ester is unstable and is typically converted to the final stable product. Acidic hydrolysis cleaves the ester, and the resulting β -keto acid readily loses CO₂ upon heating (decarboxylation). The resulting enamine/iminium intermediate is then reduced to the fully saturated quinolizidine ring system.
- To the crude bicyclic β -keto ester from Step 2, add 6M hydrochloric acid.
- Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis and decarboxylation.
- Cool the reaction to room temperature and basify with a strong base (e.g., 10M NaOH) to pH > 12.
- Extract the aqueous layer with dichloromethane (3x volumes). Dry the combined organic layers and concentrate to yield the crude unsaturated quinolizine intermediate.
- Dissolve the crude intermediate in methanol and add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).
- Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude final product.

Step 4: Purification

- Rationale: Final purification is essential to meet the standards required for research applications (typically $\geq 97\%$).
- Purify the crude product from Step 3 using flash column chromatography on silica gel.
- Elute with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent peak tailing of the basic amine product.
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield **Ethyl octahydro-2H-quinolizine-3-carboxylate** as a purified oil or solid.



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Caption: Proposed synthetic workflow for **Ethyl octahydro-2H-quinolizine-3-carboxylate**.

Analytical Characterization

To validate the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results are outlined below.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should feature a characteristic triplet (at ~ 1.2 ppm, 3H) and quartet (at ~ 4.1 ppm, 2H) for the ethyl ester group. The remainder of the spectrum will consist of a series of complex, overlapping multiplets between ~ 1.0 -3.5 ppm, corresponding to the 16 protons on the saturated bicyclic ring system.
 - ^{13}C NMR: Key signals are expected around 173 ppm (ester carbonyl), 60 ppm ($-\text{OCH}_2\text{CH}_3$), and 14 ppm ($-\text{OCH}_2\text{CH}_3$). Multiple signals in the 20-60 ppm range will correspond to the nine distinct carbons of the quinolizidine core.

- Infrared (IR) Spectroscopy: A prominent, strong absorption band should be observed in the range of 1730-1740 cm^{-1} , which is characteristic of the C=O stretch of a saturated aliphatic ester. Aliphatic C-H stretching vibrations will be visible in the 2850-2950 cm^{-1} region.
- Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed should be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z value of approximately 212.3. The exact mass measurement should align with the calculated exact mass of 211.1572 g/mol .^[4]
- Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) using a C18 column can be used to assess purity, which should be $\geq 97\%$ for most research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable and will provide both purity data and mass confirmation.

Potential Applications and Future Directions

Given the extensive biological activities reported for the quinolizidine alkaloid class, **Ethyl octahydro-2H-quinolizine-3-carboxylate** is best viewed as a versatile chemical scaffold for drug discovery programs.^{[1][2]} The ester functionality serves as a convenient chemical handle for further modification.

- Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. These new analogues can be screened for a variety of biological targets.
- Probing Pharmacological Space: The parent scaffold is known to be associated with anticancer, anti-inflammatory, and antiviral activities.^{[1][3]} Systematic modification of the core structure of **Ethyl octahydro-2H-quinolizine-3-carboxylate** could lead to the discovery of novel agents with enhanced potency or selectivity in these therapeutic areas.^{[9][10]}
- Agrochemical Research: Many alkaloids exhibit insecticidal properties.^{[2][10]} Derivatives of this compound could be explored for applications in agriculture as novel pesticides or herbicides.

Future work should focus on the stereoselective synthesis of the different isomers of this compound, as stereochemistry often plays a critical role in biological activity. A comprehensive

screening of a library derived from this scaffold against various cell lines and enzyme targets is a logical next step to unlock its therapeutic potential.

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